abyssinone-VI-4-O-methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinone-VI-4-O-methyl ether involves the regioselective prenylation of 4-hydroxybenzaldehyde, followed by crystallization with petroleum ether . The key intermediate, 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde, is synthesized through this process .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Abyssinone-VI-4-O-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Abyssinone-VI-4-O-methyl ether involves several molecular targets and pathways:
Comparison with Similar Compounds
Abyssinone-VI-4-O-methyl ether is compared with other prenylated flavonoids such as:
- Abyssinone-IV-4’-O-methyl ether
- Abyssinone-V-4’-O-methyl ether
- Sigmoidin E
- Alpinumisoflavone
These compounds share similar structural features but differ in their biological activities and mechanisms of action . This compound is unique due to its potent antidiabetic and anticancer properties .
Properties
Molecular Formula |
C26H30O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O4/c1-17(2)6-9-20-14-19(15-21(26(20)30-5)10-7-18(3)4)8-13-24(28)23-12-11-22(27)16-25(23)29/h6-8,11-16,27,29H,9-10H2,1-5H3/b13-8+ |
InChI Key |
AHQPCANDOCWXDN-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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